Disperse orange 25
Overview
Description
Disperse Orange 25 (DO25) is a strong azo dye known for its complex degradation properties. It has been extensively studied in various fields, including photodegradation, electro-optical properties, adsorption, and its behavior in polymer matrices. The dye's stability and vivid color make it a subject of interest for environmental and materials science research.
Synthesis Analysis
The synthesis of DO25-doped nanoparticles and their use in environmental remediation showcases innovative approaches to handling persistent organic pollutants. Shahmoradi et al. (2015) described the synthesis of in situ surface-modified iron-doped TiO2 nanoparticles for the photodegradation of DO25, highlighting the potential for sunlight-driven degradation processes (Shahmoradi, Maleki, & Byrappa, 2015).
Molecular Structure Analysis
Research into the molecular structure of DO25, particularly when doped into polymers or other matrices, reveals insights into its stability and interaction with light. Studies such as those by Mhatre et al. (2021) investigated the morphological, electro-optical, and dielectric properties of DO25-doped polymer-dispersed liquid crystal films, offering a window into the molecular interactions at play (Mhatre, Katariya-Jain, & Deshmukh, 2021).
Chemical Reactions and Properties
DO25's chemical behavior, especially in reactions like adsorption and photodegradation, is pivotal for environmental applications. Shukla, Markandeya, & Kisku (2015) explored the adsorption kinetics of DO25 on activated carbon, contributing to our understanding of how DO25 interacts in batch processes for potential water treatment solutions (Shukla, Markandeya, & Kisku, 2015).
Physical Properties Analysis
The solubility of DO25 in various mediums, including supercritical carbon dioxide, has been measured, providing critical data for industrial processes and environmental remediation efforts. Shinoda and Tamura (2003) detailed solubility measurements of DO25 in supercritical carbon dioxide, which could influence dyeing processes and environmental cleanup strategies (Shinoda & Tamura, 2003).
Chemical Properties Analysis
Studies on the chemical properties of DO25, including its interaction with light and susceptibility to various degradation processes, underline its complex behavior. Salmani and Ara (2016) examined the nonlinear responses of DO25 under laser irradiation, offering insights into potential applications in optical devices and pollution control technologies (Salmani & Ara, 2016).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Optics and Photonics .
Summary of the Application
Disperse Orange 25 (DO25) is used in the study of nonlinear optical responses . It is particularly useful in the investigation of optical bistability .
Methods of Application or Experimental Procedures
DO25 is doped on two polymers, PVP and PMMA, with different weight percentages. The nonlinear behaviors of DO25 are then investigated under the irradiation of a 300mW continuous Nd-YAG Laser (λ = 532 nm). The optical bistability of the samples is examined using the Mach–Zehnder interferometer .
Results or Outcomes
The results show that the PVP matrix doped with DO25 has better nonlinear responses. This is because their efficiency and stability depend on the properties of the matrix, such as the glass transition temperature, which is higher for PVP, and the structural properties .
Supercritical Water Oxidation (SCWO)
Specific Scientific Field
This application is in the field of Environmental Science and Technology .
Summary of the Application
DO25 is used in the study of the degradation mechanism in supercritical water oxidation (SCWO). This process is particularly important in the treatment of non-biodegradable wastewater .
Methods of Application or Experimental Procedures
The SCWO process of DO25 is investigated using molecular dynamic simulations based on the reactive force field (ReaxFF). The effects of temperature, the molecular ratio of DO25, O2 and H2O, as well as the reaction time, are analyzed .
Results or Outcomes
The simulated results showed that the aromatic rings in DO25 could be attacked by hydroxyl radical, oxygen molecule, and hydroxyl radical together with oxygen molecule, respectively, which caused the aromatic ring-opening reaction to happen mainly through three different pathways .
Optical Switches and Modulators
Specific Scientific Field
This application is in the field of Photonics .
Summary of the Application
Disperse Orange 25 is an industrially utilized dye which can be used in a variety of photonic applications, including optical switches and modulators .
Results or Outcomes
The use of Disperse Orange 25 in optical switches and modulators allows for the control of light propagation, which is crucial in many areas of technology, including telecommunications and information processing .
Dyeing Processes
Specific Scientific Field
This application is in the field of Textile Industry .
Summary of the Application
Disperse Orange 25 is mainly used for polyester and their blended fabric dyeing . It helps in improving finishing, printing, and dyeing processes by increasing solubility and promoting uniform distribution of dyes in water .
Methods of Application or Experimental Procedures
The dye is typically dissolved in water and then applied to the fabric. The fabric is then heated to a high temperature, which allows the dye to disperse evenly throughout the material .
Results or Outcomes
The use of Disperse Orange 25 in dyeing processes results in a red light orange color on the fabric . It provides a uniform color distribution, which is crucial for the quality of the dyed fabric .
Photorefractive Media
Specific Scientific Field
This application is in the field of Photonics .
Summary of the Application
Disperse Orange 25 is used in photorefractive media . It’s a type of photo-responsive material that has gained much interest due to its potential in various applications .
Results or Outcomes
The use of Disperse Orange 25 in photorefractive media allows for the control of light propagation, which is crucial in many areas of technology, including telecommunications and information processing .
Optical Data Storage
Specific Scientific Field
This application is in the field of Data Storage Technology .
Summary of the Application
Disperse Orange 25 is used in optical data storage . It’s a type of photo-responsive material that has gained much interest due to its potential in various applications .
Results or Outcomes
The use of Disperse Orange 25 in optical data storage allows for the control of light propagation, which is crucial in many areas of technology, including telecommunications and information processing .
properties
IUPAC Name |
3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPPAFDNHYXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051999 | |
Record name | C.I. Disperse Orange 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse orange 25 | |
CAS RN |
31482-56-1, 12223-19-7, 12223-22-2 | |
Record name | Disperse Orange 25 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31482-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse orange 25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Orange 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.